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Compound of Interest

Compound Name:
Hexadecyltrimethylammonium

Bromide-d42

Cat. No.: B568868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of

Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), a fully deuterated cationic

surfactant. This document compiles essential data, outlines detailed experimental protocols for

its characterization, and presents a logical workflow for its structural elucidation. Given the

limited availability of published structural data for the deuterated form, this guide leverages

data from its non-deuterated analog, Hexadecyltrimethylammonium Bromide (CTAB), as a

close and reliable proxy, particularly for crystallographic information.

Core Physicochemical and Structural Data
Hexadecyltrimethylammonium Bromide-d42 is the perdeuterated isotopologue of the

common antiseptic and surfactant, CTAB. Its physical and chemical properties are summarized

below.
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Property Value Reference

Chemical Formula CD₃(CD₂)₁₅N(Br)(CD₃)₃ [1]

Molecular Weight 406.71 g/mol [1]

Labeled CAS Number 907216-28-8 [1]

Unlabeled CAS Number 57-09-0 [1]

Appearance White to off-white solid/powder

Purity ≥98% [1]

Primary Application Biomolecular NMR [1]

Storage Conditions
Room temperature, away from

light and moisture
[1]

Crystallographic Data (from non-deuterated analog)
The crystal structure of the non-deuterated Hexadecyltrimethylammonium Bromide provides

critical insights into the molecular geometry and packing of its deuterated counterpart. The C-D

bond is marginally shorter and stronger than the C-H bond, which may lead to subtle

differences in crystal packing, but the overall conformation is expected to be highly similar.
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Crystallographic Parameter Value

Crystal System Monoclinic

Space Group P 1 21 1

Unit Cell Dimensions

a 5.6382 Å

b 7.2724 Å

c 26.007 Å

α 90.00°

β 93.778°

γ 90.00°

Spectroscopic Data
Spectroscopic techniques are fundamental to confirming the identity and isotopic purity of

Hexadecyltrimethylammonium Bromide-d42.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum is expected to show sharp singlet signals for each carbon

environment under broadband proton decoupling. The chemical shifts will be very similar to the

non-deuterated analog.
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Carbon Atom Position Expected Chemical Shift (ppm)

-N⁺(CD₃)₃ ~53

-N⁺-CD₂- ~67

-N⁺-CD₂-CD₂- ~23

-(CD₂)₁₂- (bulk methylene) ~29-32

-CD₂-CD₃ ~23

-CD₂-CD₃ ~14

²H (Deuterium) NMR: This is a direct method to confirm deuteration. The spectrum will show

signals corresponding to the different deuterium environments in the molecule. The chemical

shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum for the same

positions.

Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a suitable method for analyzing the intact cation of CTAB-d42.

High-resolution mass spectrometry can confirm the isotopic enrichment.

Ion Expected m/z

[M-Br]⁺ (C₁₉D₄₂N)⁺ ~328.6

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and isotopic labeling of

Hexadecyltrimethylammonium Bromide-d42.

Methodology for ²H NMR:

Sample Preparation: Dissolve 5-10 mg of Hexadecyltrimethylammonium Bromide-d42 in

a suitable non-deuterated solvent (e.g., H₂O, CHCl₃) to a final volume of 0.5-0.7 mL in a
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standard 5 mm NMR tube. The use of a non-deuterated solvent is crucial to avoid a large

solvent signal in the deuterium spectrum.

Instrument Setup:

Use a high-field NMR spectrometer equipped with a deuterium probe.

Tune the probe to the deuterium frequency (e.g., ~61.4 MHz on a 400 MHz spectrometer).

The instrument's lock system should be turned off as there is no deuterated solvent to lock

onto. Modern spectrometers have sufficient stability for short experiments without a lock.

Data Acquisition:

Acquire a one-dimensional ²H NMR spectrum.

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum. The chemical shifts should correspond to the expected proton

chemical shifts of CTAB.

Methodology for ¹³C NMR:

Sample Preparation: Dissolve 20-50 mg of the sample in a deuterated solvent (e.g., D₂O,

CDCl₃) to provide a lock signal for the spectrometer.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in sharp

singlet peaks for each carbon, simplifying the spectrum.

Data Processing: Process the data as described for ²H NMR. The chemical shifts should be

referenced to the solvent signal or an internal standard (e.g., TMS).
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Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic purity of

Hexadecyltrimethylammonium Bromide-d42.

Methodology (ESI-MS):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a solvent

suitable for electrospray, such as methanol or acetonitrile/water.

Instrument Setup:

Use an Electrospray Ionization Mass Spectrometer, preferably a high-resolution

instrument like a TOF (Time-of-Flight) or Orbitrap.

Operate the instrument in positive ion mode to detect the cation [C₁₉D₄₂N]⁺.

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10

µL/min). Acquire the mass spectrum over a relevant m/z range.

Data Analysis:

Identify the peak corresponding to the molecular ion.

Compare the experimental m/z value with the theoretical exact mass to confirm the

elemental composition.

Analyze the isotopic pattern to assess the degree of deuteration.

Structural Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive structural analysis of

Hexadecyltrimethylammonium Bromide-d42.
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Structural Analysis Workflow for Hexadecyltrimethylammonium Bromide-d42
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[Online PDF]. Available at:
[https://www.benchchem.com/product/b568868#hexadecyltrimethylammonium-bromide-d42-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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